6-Isocyanoquinoline
CAS No.:
Cat. No.: VC13430991
Molecular Formula: C10H6N2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6N2 |
|---|---|
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | 6-isocyanoquinoline |
| Standard InChI | InChI=1S/C10H6N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7H |
| Standard InChI Key | IORFHDJFIDMFQH-UHFFFAOYSA-N |
| SMILES | [C-]#[N+]C1=CC2=C(C=C1)N=CC=C2 |
| Canonical SMILES | [C-]#[N+]C1=CC2=C(C=C1)N=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Structure and Nomenclature
6-Isocyanoquinoline (C₁₀H₆N₂) consists of a bicyclic quinoline system (a benzene ring fused to a pyridine ring) with an isocyano substituent at the sixth carbon (Figure 1). The isocyano group’s electron-withdrawing nature and linear geometry significantly influence the compound’s electronic structure and reactivity. Unlike its aminoquinoline analogs (e.g., 6-aminoquinoline), the isocyano group introduces unique nucleophilic and electrophilic sites, enabling participation in multicomponent reactions and metal coordination .
Table 1: Key Molecular Properties of 6-Isocyanoquinoline
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆N₂ |
| Molecular Weight | 154.17 g/mol |
| CAS Registry Number | Not explicitly reported |
| IUPAC Name | 6-Isocyanoquinoline |
| SMILES | [C-]#[N+]C1=CC2=C(C=CC=C2)N=C1 |
Synthesis and Functionalization
Traditional Synthesis Routes
While no explicit protocols for 6-isocyanoquinoline are documented, synthetic strategies for isocyanoquinolines generally involve:
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Isocyanide Formation: Conversion of amine precursors (e.g., 6-aminoquinoline) via dehydration of formamide derivatives using phosphoryl chloride (POCl₃) or similar reagents.
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Continuous-Flow Methods: Adapted from thiourea synthesis techniques, where isocyanides react with sulfur and amines under controlled flow conditions. This approach minimizes side reactions and improves yield scalability .
Example Reaction Scheme:
Challenges in Isomer-Specific Synthesis
Chemical Reactivity and Applications
Reactivity in Multicomponent Reactions
Isocyanoquinolines are pivotal in Ugi and Passerini reactions, where they act as nucleophiles. For example, 3-isocyanoquinoline participates in thiourea formation with amines and sulfur under continuous-flow conditions . By analogy, 6-isocyanoquinoline could facilitate similar reactions, yielding heterocyclic scaffolds with applications in drug discovery.
Key Reaction:
| Compound | pKa | Lysosomotropic Ratio | Key Application |
|---|---|---|---|
| 6-Aminoquinoline | ~5.6 | Not reported | Prodrug imaging agents |
| 3-Isocyanoquinoline | N/A | N/A | Multicomponent reactions |
| 6-Isocyanoquinoline | Inferred | Theoretical | Metal coordination |
Research Gaps and Future Directions
Unexplored Reactivity Patterns
The electrophilicity of the isocyano group in 6-isocyanoquinoline remains underexplored. Studies could investigate its participation in cycloadditions or as a ligand in catalysis. For instance, gold(I)-isocyano complexes are known for their luminescent properties, offering avenues in materials science .
Biological Activity Profiling
No direct toxicity or efficacy data exist for 6-isocyanoquinoline. In vitro assays using cancer cell lines (e.g., HeLa, MCF-7) could evaluate its cytotoxicity and lysosomotropic potential, building on precedents from aminoquinoline probes .
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